D-Glucose-13C3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

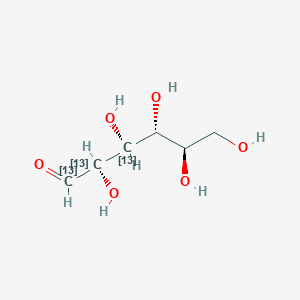

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

183.13 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3-13C3)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1,5+1 |

InChI Key |

GZCGUPFRVQAUEE-HISFSOAISA-N |

Isomeric SMILES |

C([C@H]([C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Glucose-1,2,3-¹³C₃: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-1,2,3-¹³C₃, a stable isotope-labeled monosaccharide used as a tracer in metabolic research. This document details the core principles of its application in metabolic flux analysis (MFA), provides detailed experimental methodologies, and presents quantitative data to illustrate its utility in elucidating the dynamics of central carbon metabolism.

Introduction to D-Glucose-1,2,3-¹³C₃

D-Glucose-1,2,3-¹³C₃ is a form of D-glucose in which the carbon atoms at positions 1, 2, and 3 are replaced with the heavy isotope, Carbon-13 (¹³C). This non-radioactive, stable isotope allows for the tracing of the glucose carbon backbone as it is metabolized through various biochemical pathways. By analyzing the distribution of these ¹³C atoms in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic reactions. This technique, known as metabolic flux analysis (MFA), provides critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.

The specific labeling pattern of D-Glucose-1,2,3-¹³C₃ makes it particularly useful for dissecting the upper pathways of glucose metabolism, namely glycolysis and the pentose phosphate pathway (PPP), as well as the subsequent entry of carbon into the tricarboxylic acid (TCA) cycle.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | ¹³C₃C₃H₁₂O₆[1] |

| Molecular Weight | 183.13 g/mol [1] |

| CAS Number | 478529-32-7[2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Physical Form | White to off-white powder |

| Melting Point | 150-152 °C |

Principles of Metabolic Tracing with D-Glucose-1,2,3-¹³C₃

When cells are cultured in a medium where unlabeled glucose is replaced with D-Glucose-1,2,3-¹³C₃, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C labeling in these metabolites, known as the mass isotopomer distribution (MID), reveals the activity of different metabolic pathways.

For instance, the metabolism of D-Glucose-1,2,3-¹³C₃ through glycolysis will produce pyruvate and lactate that are labeled on all three carbons (M+3). In contrast, if the glucose first enters the oxidative pentose phosphate pathway, the C1 carbon is lost as ¹³CO₂. The resulting five-carbon sugar can then re-enter glycolysis, leading to pyruvate and lactate with different labeling patterns (e.g., M+2). By quantifying the relative abundance of these different mass isotopomers, the relative fluxes through glycolysis and the PPP can be determined.

Experimental Protocols

The successful application of D-Glucose-1,2,3-¹³C₃ tracing requires meticulous experimental design and execution. Below are generalized protocols for in vitro (cell culture) studies.

Cell Culture and Labeling

Objective: To label cellular metabolites by culturing cells in a medium containing D-Glucose-1,2,3-¹³C₃.

Materials:

-

Cells of interest

-

Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

-

D-Glucose-1,2,3-¹³C₃

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

Procedure:

-

Medium Preparation:

-

Prepare the labeling medium by dissolving D-Glucose-1,2,3-¹³C₃ in glucose-free medium to the desired final concentration (typically matching the glucose concentration of the standard growth medium, e.g., 11-25 mM).

-

Supplement the medium with 10% dFBS and other necessary components like L-glutamine and antibiotics. The use of dialyzed serum is crucial to minimize the presence of unlabeled glucose.

-

Sterile-filter the complete labeling medium using a 0.22 µm filter.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach 70-80% confluency at the time of harvest.

-

-

Labeling:

-

Once cells have reached the desired confluency, aspirate the standard growth medium.

-

Wash the cells once with sterile phosphate-buffered saline (PBS) to remove residual unlabeled glucose.

-

Add the pre-warmed D-Glucose-1,2,3-¹³C₃ labeling medium.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from minutes for glycolytic intermediates to several hours for TCA cycle intermediates.

-

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Extraction solvent: 80% methanol (pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching:

-

Place the culture plate on dry ice to rapidly halt metabolic activity.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold 0.9% NaCl.

-

Aspirate the wash solution completely.

-

-

Extraction:

-

Add a sufficient volume of cold 80% methanol to the plate.

-

Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

-

Mass Spectrometry Analysis

Objective: To determine the mass isotopomer distributions of key metabolites.

Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography).

-

Chromatography: Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC).

-

Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different mass isotopologues for each metabolite of interest (e.g., M+0, M+1, M+2, M+3).

Data Presentation and Visualization

The primary data from a ¹³C tracing experiment is the mass isotopomer distribution (MID) for key metabolites. This data can be used to calculate metabolic fluxes.

Representative Quantitative Data

The following table presents hypothetical MID data for key metabolites from central carbon metabolism after labeling with D-Glucose-1,2,3-¹³C₃. This data illustrates the expected labeling patterns.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Pyruvate | 5 | 2 | 13 | 80 |

| Lactate | 5 | 2 | 13 | 80 |

| Citrate | 30 | 5 | 55 | 10 |

| Malate | 40 | 10 | 40 | 10 |

Note: This is representative data. Actual MIDs will vary depending on the cell type, culture conditions, and labeling duration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key metabolic pathways and experimental workflows relevant to the use of D-Glucose-1,2,3-¹³C₃.

Caption: Tracing D-Glucose-1,2,3-¹³C₃ through central carbon metabolism.

Caption: Experimental workflow for ¹³C metabolic flux analysis.

Conclusion

D-Glucose-1,2,3-¹³C₃ is a powerful tool for researchers, scientists, and drug development professionals seeking to quantitatively analyze central carbon metabolism. By enabling the tracing of the glucose backbone through key metabolic pathways, this stable isotope tracer provides detailed insights into cellular physiology in both health and disease. The methodologies outlined in this guide, from experimental design to data interpretation, provide a framework for leveraging the full potential of D-Glucose-1,2,3-¹³C₃ in metabolic research.

References

An In-depth Technical Guide to D-Glucose-1,2,3-¹³C₃: Properties, Experimental Applications, and Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and analysis of D-Glucose-1,2,3-¹³C₃, a stable isotope-labeled glucose analog crucial for metabolic research. This document is intended to serve as a detailed resource for professionals in the fields of biochemistry, drug development, and metabolic engineering.

Core Chemical Properties

D-Glucose-1,2,3-¹³C₃ is a form of D-glucose in which the carbon atoms at positions 1, 2, and 3 of the hexose chain are replaced with the stable isotope ¹³C. This isotopic labeling allows for the tracing of glucose metabolism through various biochemical pathways without the use of radioactive materials.

Table 1: Chemical and Physical Properties of D-Glucose-1,2,3-¹³C₃

| Property | Value | Reference |

| Molecular Formula | ¹³C₃C₃H₁₂O₆ | [1] |

| Molecular Weight | 183.13 g/mol | [1][2] |

| Labeled CAS Number | 478529-32-7 | [3][4] |

| Unlabeled CAS Number | 50-99-7 | [3] |

| Appearance | White powder/solid | [1] |

| Melting Point | 150-152 °C | [1][5][6] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥99% | [1][3] |

| Storage Temperature | Room temperature, away from light and moisture | [3] |

Experimental Applications and Protocols

D-Glucose-1,2,3-¹³C₃ is a powerful tool in metabolic research, primarily used as a tracer in stable isotope-resolved metabolomics (SIRM) and metabolic flux analysis (MFA).[7][8] These techniques allow for the quantitative measurement of the rates of metabolic reactions within a living system.[9]

Experimental Workflow: An Overview

The general workflow for a stable isotope tracing experiment using D-Glucose-1,2,3-¹³C₃ involves several key stages, from sample preparation to data analysis. A robust and reproducible protocol is critical for obtaining accurate and reliable results.

Detailed Experimental Protocols

This protocol outlines the steps for culturing cells and introducing the ¹³C-labeled glucose tracer.

-

Materials: Adherent cell line of interest, complete growth medium, glucose-free growth medium, dialyzed Fetal Bovine Serum (FBS), and D-Glucose-1,2,3-¹³C₃.

-

Procedure:

-

Seed cells in appropriate culture vessels and grow to the desired confluency, ensuring they are in the mid-logarithmic growth phase to achieve a metabolic steady state.[7]

-

Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-1,2,3-¹³C₃ at the desired concentration and dialyzed FBS.

-

Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells and incubate for a predetermined period. The incubation time is critical and depends on the metabolic pathway of interest.[2]

-

This step is crucial to halt enzymatic activity and preserve the metabolic state of the cells.

-

Procedure for Adherent Cells:

-

Place the culture plate on dry ice to rapidly lower the temperature.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled glucose.[2]

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Vortex the samples and incubate at -20°C to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube for analysis.[10]

-

Mass spectrometry is a common technique for measuring the incorporation of ¹³C into downstream metabolites.

-

Sample Preparation:

-

Dry the metabolite extracts completely using a vacuum concentrator.

-

Reconstitute the dried extracts in a solvent compatible with the chosen liquid chromatography (LC) method.[2]

-

-

LC-MS/MS Method:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar metabolites like glucose and its derivatives.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is generally used for glucose and its phosphorylated intermediates. Analysis is typically performed using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to detect and quantify the different isotopologues of the metabolites of interest.[10]

-

NMR spectroscopy is another powerful technique for analyzing the metabolic fate of ¹³C-labeled glucose.

-

Sample Preparation:

-

Accurately weigh the labeled compound.

-

Dissolve the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.[11]

-

-

NMR Experiments:

Signaling Pathway Analysis

D-Glucose-1,2,3-¹³C₃ is instrumental in elucidating the flux through key metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP).

Glycolysis

Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[5] By tracing the ¹³C label from D-Glucose-1,2,3-¹³C₃, researchers can quantify the rate of glycolysis.

References

- 1. microbenotes.com [microbenotes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Glycolysis - Wikipedia [en.wikipedia.org]

- 6. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

D-Glucose-13C3-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of D-Glucose-13C3-1 in Metabolic Research.

This guide provides a comprehensive overview of this compound, a stable isotope-labeled glucose variant crucial for advancements in metabolic research. It details the tracer's fundamental properties, its central role in metabolic flux analysis (MFA), and provides structured experimental protocols. This document is intended to serve as a technical resource for professionals in the fields of biochemistry, drug discovery, and molecular biology.

Core Properties of this compound

Stable isotope-labeled compounds are essential tools in metabolic research, allowing scientists to trace the fate of molecules through complex biochemical pathways. This compound is a specialized form of glucose where three of the six carbon atoms are replaced with the stable isotope Carbon-13. This labeling enables researchers to track the progression of these carbon atoms through various metabolic processes.

| Property | Value | Source |

| CAS Number | 478529-32-7 | MedChemExpress, Cambridge Isotope Laboratories, Inc. |

| Molecular Weight | 183.13 g/mol | Sigma-Aldrich |

| Alternate Molecular Weight | 183.19 g/mol | Cambridge Isotope Laboratories, Inc. |

| Chemical Formula | 13C₃C₃H₁₂O₆ | Sigma-Aldrich |

| Synonyms | Glucose-13C3-1, D-(+)-Glucose-13C3-1, Dextrose-13C3-1 | MedChemExpress |

Applications in Research and Drug Development

This compound is a powerful tool in the field of metabolomics, particularly for metabolic flux analysis (MFA).[1][2][3] By introducing this labeled glucose into a biological system, researchers can monitor its uptake and transformation into various downstream metabolites. The pattern of isotopic enrichment in these metabolites provides a quantitative measure of the activity of different metabolic pathways.[1][2] This technique is invaluable for understanding how disease states, such as cancer, or drug treatments alter cellular metabolism.[2][3][4]

Key applications include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions to understand the activity of pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2]

-

Pathway Elucidation: Identifying and confirming the activity of specific metabolic pathways.[1]

-

Substrate Fate Mapping: Determining how glucose-derived carbons are incorporated into various biomolecules.[1]

-

Drug Discovery and Development: Assessing the metabolic effects of drug candidates and identifying potential therapeutic targets by understanding how they alter metabolic pathways.[2][5][6]

Experimental Protocols

A typical experiment involving this compound follows a structured workflow, from cell culture to data analysis. The following is a generalized protocol for a steady-state ¹³C-MFA experiment in cultured mammalian cells.

-

Cell Culture and Adaptation:

-

Isotopic Labeling:

-

Prepare a labeling medium by supplementing glucose-free medium with this compound at the desired final concentration.[9]

-

Aspirate the existing medium from the cells, wash with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.[7][10]

-

Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites.[1]

-

-

Metabolism Quenching and Metabolite Extraction:

-

Metabolite Analysis:

-

Data Analysis:

Tracing this compound Through Central Carbon Metabolism

The primary use of this compound is to trace the path of its labeled carbons through central metabolic pathways.

Glycolysis and Pentose Phosphate Pathway

When cells are cultured with this compound, the labeled carbons are incorporated into glycolytic intermediates. The specific labeling pattern of downstream metabolites can reveal the relative activity of glycolysis versus the Pentose Phosphate Pathway (PPP). For instance, the use of [1,2-¹³C₂]glucose is particularly effective for resolving fluxes through the PPP and glycolysis.[8][11]

Tricarboxylic Acid (TCA) Cycle

The pyruvate generated from glycolysis, now containing the ¹³C label, can enter the TCA cycle. By analyzing the labeling patterns of TCA cycle intermediates, researchers can quantify the contribution of glucose to mitochondrial metabolism. This is crucial for understanding cellular bioenergetics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Metabolic Flux Analysis Using Labeled Glucose

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] Unlike other 'omics' technologies that provide a static snapshot of cellular components, MFA offers a dynamic view of how cells process nutrients to generate energy and biomass.[2] At its core, ¹³C-Metabolic Flux Analysis (¹³C-MFA) utilizes substrates enriched with the stable isotope carbon-13 (¹³C), such as [U-¹³C]-glucose, to trace the path of carbon atoms through metabolic networks.[2][3][4] By measuring the incorporation of ¹³C into downstream metabolites, researchers can deduce the active metabolic pathways and quantify the flux through them.[3][4] This methodology has become an indispensable tool in systems biology, metabolic engineering, and drug development for identifying novel therapeutic targets and understanding disease-related metabolic reprogramming.[2][5][6]

The fundamental principle of MFA lies in mass balance, where, at a steady state, the rate of production of a metabolite equals its rate of consumption.[2] Isotope labeling provides additional constraints that allow for the resolution of fluxes in complex and interconnected pathways.[2][4] The distribution of ¹³C in metabolites, known as mass isotopomer distributions (MIDs), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][7][8][9] This data is then used in computational models to estimate intracellular fluxes that best explain the observed labeling patterns.[2][8]

Experimental Design and Workflow

A successful ¹³C-MFA experiment hinges on careful experimental design.[10] The choice of ¹³C-labeled tracer is critical and depends on the specific metabolic pathways of interest.[10][11] For instance, [1,2-¹³C₂]glucose is often used to differentiate between glycolysis and the pentose phosphate pathway (PPP).[11][12] The experimental workflow for a typical ¹³C-MFA experiment is outlined below.

Key Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data in ¹³C-MFA studies.

Cell Culture and Isotope Labeling

-

Media Preparation : Prepare a glucose-free basal medium (e.g., DMEM, RPMI-1640).[12] Supplement with dialyzed fetal bovine serum (FBS) to minimize unlabeled glucose.[12] Dissolve the desired ¹³C-labeled glucose tracer to the final concentration.

-

Cell Seeding : Seed cells in their regular growth medium and allow them to reach the desired confluency (typically 70-80%).[13]

-

Labeling : Aspirate the unlabeled medium, wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.[12][13] Incubate the cells for a duration sufficient to reach an isotopic steady state, which depends on the cell type and pathways of interest.[11]

Metabolic Quenching and Metabolite Extraction

Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.

-

Quenching : For adherent cells, place the culture dish on dry ice and aspirate the labeling medium.[12] Immediately wash with ice-cold 0.9% NaCl or PBS to remove extracellular labeled glucose.[12] For suspension cells, pellet them by centrifugation at a low speed and low temperature.[12]

-

Extraction : Add a pre-chilled extraction solvent, commonly 80% methanol, to the cells.[13] Scrape the adherent cells and collect the cell lysate.[14] The lysate is then centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected for analysis.[14]

Analytical Techniques for Isotope Analysis

The two primary analytical methods for measuring ¹³C labeling patterns in metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity, high resolution, well-established libraries for metabolite identification. | Requires chemical derivatization of metabolites, which can introduce variability. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for a wide range of metabolites, including those that are non-volatile or thermally labile. High throughput capabilities.[9] | Can suffer from ion suppression effects, potentially impacting quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on isotopic positioning within a molecule, highly reproducible and quantitative.[9] | Lower sensitivity compared to MS, requiring larger sample amounts.[9] |

Central Carbon Metabolism and Labeled Glucose Tracing

The central carbon metabolism, comprising glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, is a common target for ¹³C-MFA studies. The diagrams below illustrate the flow of ¹³C atoms from uniformly labeled [U-¹³C₆]-glucose through these key pathways.

Glycolysis and Pentose Phosphate Pathway

Tricarboxylic Acid (TCA) Cycle

Data Analysis and Flux Quantification

The mass isotopomer distributions obtained from MS or NMR analysis are used to calculate metabolic fluxes. This is typically achieved using specialized software that employs iterative algorithms to find the flux distribution that best fits the experimental data. The Elementary Metabolite Units (EMU) framework is a common method that simplifies the complex metabolic network into smaller, manageable units for analysis.[4]

The output of a ¹³C-MFA study is a flux map, which provides a quantitative representation of the metabolic activity in the cell. Below is a table with representative flux data from a hypothetical experiment, illustrating how results are typically presented. The values are normalized to the glucose uptake rate.

| Reaction | Flux (relative to Glucose uptake) | Pathway |

| Glucose Uptake | 100 | - |

| Glycolysis (Pyruvate production) | 180 | Glycolysis |

| Pentose Phosphate Pathway (oxidative) | 20 | PPP |

| Pyruvate Dehydrogenase (Acetyl-CoA production) | 150 | TCA Cycle Entry |

| Lactate Dehydrogenase (Lactate production) | 30 | Fermentation |

| Citrate Synthase | 75 | TCA Cycle |

Applications in Drug Development

MFA is increasingly being applied in the pharmaceutical industry for various purposes:

-

Target Identification and Validation : By elucidating the metabolic pathways that are essential for the survival and proliferation of cancer cells or pathogens, MFA can help identify novel drug targets.[5] For instance, understanding the reprogrammed metabolism of cancer cells has paved the way for the development of cancer-specific drugs.[5]

-

Mechanism of Action Studies : MFA can be used to understand how a drug perturbs the metabolic network of a cell, providing insights into its mechanism of action.

-

Toxicology Studies : This technique can also be applied to assess the toxicity of substances by analyzing their effects on cellular metabolism.[5]

-

Bioprocess Optimization : In the production of biologics, MFA plays a crucial role in optimizing cell culture conditions to enhance product yield and quality.[5][6]

Conclusion

¹³C-Metabolic Flux Analysis is a robust and sophisticated technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, mastering this methodology is key to unraveling the complexities of metabolic networks in health and disease. By combining careful experimental design, precise analytical measurements, and powerful computational modeling, ¹³C-MFA will continue to be a driving force in advancing our understanding of cellular physiology and in the discovery of new therapeutic strategies.

References

- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 6. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Comprehensive Guide to 13C-Labeled Glucose in Metabolomics: Tracing the Carbon Trail in Research and Drug Development

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 13C-labeled glucose to unravel metabolic pathways.

Stable isotope tracing with 13C-labeled glucose has become an indispensable tool in metabolomics for dissecting the intricate network of metabolic pathways within biological systems. By replacing the naturally abundant ¹²C with the heavy isotope ¹³C in glucose, scientists can track the journey of carbon atoms as they are metabolized, providing a dynamic and quantitative understanding of cellular metabolism. This guide offers a detailed overview of the core principles, experimental methodologies, data interpretation, and applications of 13C-labeled glucose tracing, particularly in the context of drug discovery and development.

Core Principles: Metabolic Flux Analysis

The primary application of 13C-labeled glucose is in Metabolic Flux Analysis (MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] When cells are cultured in a medium containing 13C-labeled glucose, the labeled carbon atoms are incorporated into various downstream metabolites through pathways like glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[3][4] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to measure the distribution of ¹³C isotopes in these metabolites.[2][5] This labeling pattern provides a wealth of information about the relative and absolute fluxes through different metabolic routes.[3][6]

The choice of the 13C-labeled glucose tracer is a critical aspect of experimental design, as it significantly influences the precision of flux estimations.[1] Commonly used tracers include:

-

[U-¹³C₆]Glucose: All six carbon atoms are labeled with ¹³C. This tracer is excellent for general metabolic screening and tracing the glucose backbone into various pathways.[4]

-

[1,2-¹³C₂]Glucose: Only the first and second carbon atoms are labeled. This tracer is particularly useful for resolving fluxes through glycolysis and the pentose phosphate pathway.[7][8]

Experimental Protocols

A typical 13C labeling experiment follows a structured workflow, encompassing experimental design, execution, and data analysis. The following sections provide a generalized overview of key experimental protocols for both in vitro and in vivo studies.

In Vitro 13C Labeling Protocol (Cell Culture)

This protocol outlines the fundamental steps for conducting a 13C-glucose tracing experiment in cultured cells.

1. Cell Culture and Adaptation:

-

Cells should be seeded and cultured in a standard growth medium to reach the desired confluency (typically ~80%).[2]

-

For steady-state MFA, it is recommended to adapt the cells to a labeling medium containing the ¹³C-labeled glucose for a period that allows for isotopic equilibrium to be reached (e.g., 24-48 hours or several cell doublings).[2]

2. Isotopic Labeling:

-

Aspirate the standard growth medium.

-

Gently wash the cells with an unlabeled experimental medium.

-

Add the pre-warmed ¹³C-labeled medium to the cells and incubate for a predetermined duration.[4]

3. Metabolite Extraction:

-

Rapidly quench metabolism to halt enzymatic activity. This is often achieved by aspirating the medium and adding a pre-chilled solvent, such as 80% methanol at -80°C.[9]

-

Scrape the cells and collect the cell lysate.

-

Separate the polar (aqueous) and non-polar (organic) phases, typically through centrifugation after adding chloroform and water.[9] The polar phase contains the central carbon metabolites of interest.

4. Sample Analysis:

-

The extracted metabolites are then analyzed by MS or NMR to determine the isotopic labeling patterns.

In Vivo 13C Labeling Protocol (Animal Models)

In vivo studies present additional complexities, such as tracer distribution and tissue heterogeneity.[9]

1. Animal Preparation:

-

Animals should be housed under controlled conditions with a regular light/dark cycle and access to standard chow and water.[9]

-

For continuous infusion studies, surgical implantation of a catheter (e.g., into the jugular vein) is often recommended.[9]

2. Tracer Administration:

-

Bolus plus Continuous Infusion: An initial bolus dose is administered to quickly raise the plasma concentration of the tracer, followed by a continuous infusion to maintain an isotopic steady state.[9]

-

Intraperitoneal (IP) Injection: A single injection of the ¹³C-labeled glucose solution.[10]

3. Sample Collection:

-

Blood: Blood samples can be collected at various time points to monitor plasma tracer enrichment.[9]

-

Tissue: At the end of the experiment, animals are euthanized, and tissues of interest are rapidly dissected and flash-frozen to halt metabolic activity.[9]

4. Metabolite Extraction from Tissue:

-

Frozen tissue is weighed and homogenized in an ice-cold solvent (e.g., 80% methanol).[9]

-

Similar to the in vitro protocol, a phase separation is performed to isolate the polar metabolites.[9]

Data Presentation: Quantitative Analysis of Metabolic Fluxes

The data obtained from 13C-MFA experiments are quantitative and provide deep insights into cellular metabolism. The following tables summarize the kind of quantitative data that can be generated, comparing the utility of different tracers for specific metabolic pathways.

| Tracer | Pathway(s) of Interest | Key Measured Metabolites | Typical Quantitative Output | Reference |

| [U-¹³C₆]Glucose | General Metabolism, TCA Cycle | TCA cycle intermediates, Amino acids, Nucleotides | Fractional contribution of glucose to biomass precursors | [4] |

| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway | Lactate, Alanine, Ribose-5-phosphate | Ratio of PPP flux to glycolytic flux | [7][8] |

| [3,4-¹³C₂]Glucose | Pyruvate Carboxylase (Anaplerosis) | TCA cycle intermediates (e.g., Malate, Aspartate) | Quantification of anaplerotic flux | [11] |

| [U-¹³C₅]Glutamine | TCA Cycle (Anaplerosis) | TCA cycle intermediates, Glutamate | Contribution of glutamine to TCA cycle intermediates | [8] |

A computational evaluation of various ¹³C glucose tracers in a human lung carcinoma cell line (A549) yielded performance scores for different metabolic subnetworks, with higher scores indicating more precise flux estimates.[8]

| Metabolic Subnetwork | [1,2-¹³C₂]Glucose | [U-¹³C₆]Glucose | [1-¹³C]Glucose | [2-¹³C]Glucose |

| Glycolysis | 9.5 | 7.8 | 6.5 | 8.2 |

| Pentose Phosphate Pathway | 9.2 | 6.1 | 5.3 | 7.9 |

| TCA Cycle | 7.5 | 8.9 | 6.8 | 7.1 |

| Overall Network | 8.7 | 7.6 | 6.2 | 7.7 |

Visualization of Metabolic Pathways and Workflows

Visualizing the flow of ¹³C atoms through metabolic pathways is crucial for understanding the experimental results. The following diagrams, generated using the DOT language, illustrate key metabolic pathways and a generalized experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ckisotopes.com [ckisotopes.com]

- 11. [PDF] Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells | Semantic Scholar [semanticscholar.org]

D-Glucose-1,2,3-¹³C₃: A Comprehensive Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for professionals in metabolic research, providing a detailed overview of the application of D-Glucose-1,2,3-¹³C₃ as a stable isotope tracer. This guide covers the fundamental principles, experimental design, detailed methodologies, data analysis, and interpretation to empower researchers to effectively utilize this powerful tool in their studies.

Introduction to Stable Isotope Tracing with D-Glucose-1,2,3-¹³C₃

Stable isotope tracing has become an indispensable technique for unraveling the complexities of metabolic networks. By introducing molecules with non-radioactive, heavy isotopes, such as Carbon-13 (¹³C), into a biological system, researchers can track the metabolic fate of these compounds. D-Glucose labeled with ¹³C is a cornerstone for investigating central carbon metabolism, providing insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

D-Glucose-1,2,3-¹³C₃, with its specific labeling on the first three carbon atoms, offers a unique advantage for dissecting the intricate fluxes through these interconnected pathways. The distinct labeling pattern allows for a more precise quantification of pathway activity compared to uniformly labeled glucose, particularly in distinguishing between glycolysis and the PPP.

Core Applications in Metabolic Research

The use of D-Glucose-1,2,3-¹³C₃ is pivotal in several key areas of metabolic research:

-

Metabolic Flux Analysis (MFA): MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions.[1] By measuring the incorporation of ¹³C from D-Glucose-1,2,3-¹³C₃ into downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.

-

Pathway Elucidation: This tracer helps to identify and confirm the activity of specific metabolic pathways. The unique labeling patterns generated in metabolites provide definitive evidence of their biosynthetic origins.

-

Substrate Fate Mapping: Researchers can determine how glucose-derived carbons are allocated to various biosynthetic pathways, including the synthesis of amino acids, fatty acids, and nucleotides.

-

Drug Discovery and Development: Evaluating the metabolic effects of drug candidates is crucial. D-Glucose-1,2,3-¹³C₃ can be used to assess how a potential therapeutic agent alters cellular metabolism, helping to identify mechanisms of action and potential off-target effects.

Experimental Design and Methodologies

The success of a metabolic tracing study hinges on a well-designed experiment and meticulous execution. This section provides detailed protocols for both in vitro and in vivo studies using D-Glucose-1,2,3-¹³C₃.

In Vitro Protocol: Metabolic Flux Analysis in Cell Culture

This protocol outlines the key steps for conducting a ¹³C-MFA experiment using D-Glucose-1,2,3-¹³C₃ in cultured mammalian cells.

1. Media Preparation and Cell Culture:

-

Prepare Glucose-Free Medium: Start with a basal medium formulation (e.g., DMEM, RPMI-1640) that does not contain glucose.

-

Supplement with Dialyzed Serum: Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled glucose and other small molecules. A final concentration of 10% is common.[2]

-

Add Labeled Glucose: Dissolve D-Glucose-1,2,3-¹³C₃ in the glucose-free medium to the desired final concentration, typically matching the glucose concentration of the standard growth medium (e.g., 11-25 mM).

-

Complete the Medium: Add other necessary supplements such as L-glutamine and antibiotics.

-

Sterile Filtration: Filter the complete labeling medium through a 0.22 µm filter before use.

2. Cell Seeding and Labeling:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of the experiment.

-

Adaptation (Optional but Recommended): Culture cells in a medium containing unlabeled glucose at the same concentration as the labeled glucose to be used in the tracer experiment to ensure metabolic steady state.

-

Tracer Introduction: Aspirate the standard or adaptation medium and replace it with the prepared labeling medium containing D-Glucose-1,2,3-¹³C₃.

-

Incubation: Place the cells back into the incubator (37°C, 5% CO₂) for a predetermined labeling period. The incubation time is critical and depends on the pathways of interest (see Table 1). It is crucial to perform a time-course experiment to ensure isotopic steady state is reached for the metabolites of interest.[3]

Table 1: Representative Incubation Times for Isotopic Steady State

| Metabolic Pathway | Typical Time to Isotopic Steady State |

| Glycolysis | Minutes |

| Pentose Phosphate Pathway | Minutes to Hours |

| TCA Cycle | Hours |

| Amino Acid Synthesis | Hours to >12 hours |

| Nucleotide Synthesis | Hours to >24 hours |

3. Metabolite Extraction:

-

Quenching: This is a critical step to halt enzymatic activity instantly. For adherent cells, place the culture plate on dry ice, aspirate the labeling medium, and immediately wash the cells with ice-cold 0.9% NaCl or PBS.[2]

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

-

Phase Separation: Add ice-cold water and chloroform to the lysate to separate the polar (containing central carbon metabolites) and non-polar phases.

-

Collection: Collect the polar phase for analysis.

In Vivo Protocol: Oral Gavage Administration in Mice

This protocol describes a method for in vivo stable isotope-resolved metabolomics (SIRM) by delivering [U-¹³C] glucose via oral gavage, which can be adapted for D-Glucose-1,2,3-¹³C₃.[4][5]

1. Animal Preparation:

-

Fasting: A brief fasting period (e.g., 4-6 hours) is typically required to reduce the background of unlabeled glucose.

-

Tracer Preparation: Prepare a solution of D-Glucose-1,2,3-¹³C₃ in sterile water at a concentration suitable for oral gavage (e.g., 2 g/kg body weight).[5]

2. Tracer Administration:

-

Oral Gavage: Administer the prepared tracer solution to the mice using a blunt gavage needle. This method is minimally invasive and does not require anesthesia.[5]

3. Sample Collection:

-

Time Course: Euthanize animals at specific time points post-gavage (e.g., 15 min, 30 min, 2 h, 4 h) to capture the dynamic changes in metabolite labeling.[4]

-

Tissue and Blood Collection: Promptly collect blood and tissues of interest (e.g., liver, brain, tumor). Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[4]

4. Metabolite Extraction from Tissues:

-

Homogenization: Homogenize the frozen tissues in an appropriate extraction solvent (e.g., 80% methanol).[4]

-

Sample Processing: Process the tissue homogenates and blood samples to extract polar metabolites as described in the in vitro protocol.

Analytical Techniques for ¹³C-Labeled Metabolites

The analysis of ¹³C incorporation into metabolites primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for metabolic flux analysis due to its high sensitivity and ability to separate and detect a wide range of metabolites.

Sample Preparation for GC-MS:

-

Drying: Dry the polar metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

-

Derivatization: Metabolites are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (tBDMS) derivatives.

-

Analysis: The derivatized sample is injected into the GC-MS system. The mass spectrometer analyzes the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopologue distribution (MID) for each metabolite. The MID is the relative abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can distinguish between positional isotopomers (molecules with ¹³C at different positions).

Sample Preparation for NMR:

-

Drying: Dry the metabolite extract.

-

Reconstitution: Reconstitute the dried extract in a known volume of NMR buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TMSP).[7]

-

Transfer: Transfer the solution to a 5 mm NMR tube for analysis.

NMR Data Acquisition:

-

1D ¹H NMR: Provides a rapid overview of the metabolite profile.

-

1D ¹³C NMR: Directly detects the ¹³C-labeled metabolites.

-

2D ¹H-¹³C HSQC: A powerful technique that correlates protons with their directly attached carbons, providing excellent resolution for identifying and quantifying ¹³C incorporation.[8]

Data Analysis and Interpretation

The raw data from MS or NMR analysis requires several processing steps to yield meaningful biological insights.

1. Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes.[6]

2. Mass Isotopologue Distribution (MID) Calculation: The corrected data is used to calculate the MID for each metabolite of interest.

3. Flux Estimation: The MIDs, along with other experimentally determined rates (e.g., glucose uptake and lactate secretion), are used as inputs for computational models to estimate intracellular fluxes. Several software packages are available for this purpose.

Visualizing Metabolic Pathways and Data

Visualizing the flow of ¹³C through metabolic pathways is crucial for understanding the experimental results. The following diagrams, generated using the DOT language, illustrate the expected labeling patterns from D-Glucose-1,2,3-¹³C₃.

Caption: Metabolic fate of D-Glucose-1,2,3-¹³C₃ in central carbon metabolism.

Caption: High-level experimental workflow for a ¹³C metabolic tracing study.

Quantitative Data Presentation

The following tables provide representative quantitative data that can be obtained from a D-Glucose-1,2,3-¹³C₃ tracing experiment in a cancer cell line. The values are illustrative and will vary depending on the cell type, experimental conditions, and incubation time.

Table 2: Mass Isotopologue Distribution (MID) of Glycolytic and TCA Cycle Intermediates

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Pyruvate | 20 | 5 | 10 | 65 | - | - | - |

| Lactate | 18 | 6 | 11 | 65 | - | - | - |

| Citrate | 30 | 10 | 40 | 5 | 10 | 5 | 0 |

| α-Ketoglutarate | 35 | 12 | 38 | 6 | 9 | 0 | - |

| Malate | 40 | 15 | 35 | 5 | 5 | - | - |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 3: ¹³C Enrichment in Amino Acids Derived from Glucose Metabolism

| Amino Acid | ¹³C Enrichment (%) | Primary Labeled Isotopologues |

| Alanine | 65 | M+3 |

| Aspartate | 45 | M+2, M+3, M+4 |

| Glutamate | 50 | M+2, M+4 |

| Serine | 60 | M+3 |

| Glycine | 55 | M+2 |

¹³C Enrichment (%) represents the percentage of the total pool of the amino acid that is labeled with at least one ¹³C atom from the glucose tracer.

Conclusion

D-Glucose-1,2,3-¹³C₃ is a powerful and versatile tracer for interrogating central carbon metabolism. Through the application of advanced analytical techniques like mass spectrometry and NMR spectroscopy, researchers can obtain quantitative data on metabolic fluxes, providing unprecedented insights into the metabolic reprogramming that occurs in various physiological and pathological states. This guide provides a foundational understanding and practical protocols to aid researchers in designing and executing robust metabolic tracing studies, ultimately advancing our understanding of metabolism in health and disease and accelerating drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]

- 3. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US5439803A - Isotope and assay for glycolysis and the pentose phosphate pathway - Google Patents [patents.google.com]

- 7. General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.au.dk [pure.au.dk]

Unraveling Cellular Metabolism: An In-depth Technical Guide to the Applications of Partially Labeled Glucose Isotopes

For Researchers, Scientists, and Drug Development Professionals

Stable isotope tracing using partially labeled glucose is a powerful methodology for quantitatively assessing the activity of metabolic pathways, offering critical insights into cellular physiology in both healthy and diseased states. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of partially labeled glucose isotopes, with a particular focus on their application in metabolic flux analysis, cancer research, and drug development. By tracking the fate of isotopic labels through metabolic networks, researchers can elucidate the intricate reprogramming of cellular metabolism that underlies various pathological conditions and evaluate the metabolic effects of novel therapeutic agents.

Core Principles of Metabolic Tracing with Partially Labeled Glucose

The fundamental principle behind using partially labeled glucose, such as D-Glucose-1,2-¹³C₂, is to introduce a tracer into a biological system and monitor the incorporation of the heavy isotope labels into downstream metabolites.[1] The specific positioning of the ¹³C labels on the glucose molecule allows for the differentiation of metabolic pathways. For instance, the distinct fates of carbons 1 and 2 of glucose in glycolysis versus the pentose phosphate pathway (PPP) provide a means to quantify the relative flux through these crucial routes.[1][2]

When cells metabolize [1,2-¹³C₂]glucose, the resulting labeling patterns in metabolites like pyruvate and lactate can be analyzed to determine the pathways they traversed. Glycolysis of [1,2-¹³C₂]glucose produces pyruvate and lactate with two adjacent labeled carbons (M+2).[1] Conversely, the entry of this tracer into the oxidative PPP leads to the loss of the C1 carbon as ¹³CO₂, resulting in singly labeled (M+1) glycolytic intermediates.[3] By measuring the relative abundance of these different isotopologues using mass spectrometry or NMR spectroscopy, researchers can quantify the relative contributions of glycolysis and the PPP to cellular metabolism.[1][3]

Comparative Performance of Partially Labeled Glucose Tracers

The selection of the appropriate ¹³C-labeled glucose tracer is a critical aspect of experimental design, as it significantly impacts the precision and accuracy of metabolic flux estimations.[4] Different tracers are optimized for probing specific metabolic pathways.

| Tracer | Primary Applications | Performance Insights | Citations |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), Overall Central Carbon Metabolism | Provides the most precise estimates for glycolysis and the PPP. Considered optimal for overall network analysis. | [1][5][6] |

| [1-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Commonly used, but outperformed by [1,2-¹³C₂]glucose for PPP analysis. | [5] |

| [2-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Offers good precision for glycolytic and PPP flux estimates. | [4][5] |

| [3-¹³C]glucose | Glycolysis, Pyruvate Oxidation | Provides good precision for glycolytic flux estimates and insights into pyruvate oxidation. | [4][5] |

| [U-¹³C₆]glucose | Tricarboxylic Acid (TCA) Cycle | Best performing tracer for the TCA cycle. | [4][5] |

| [6,6-D₂]Glucose | Glucose Flux | Used to determine the whole-body flux rate of glucose. | [7] |

Key Applications of Partially Labeled Glucose Isotopes

Stable isotope tracing with partially labeled glucose has a wide range of applications in metabolic research and drug development.

| Application Area | Description | Citations |

| Metabolic Flux Analysis (MFA) | Quantifying the rates (fluxes) of intracellular metabolic reactions to create a detailed map of cellular metabolism. | [4][8][9] |

| Cancer Metabolism Research | Investigating the Warburg effect, where cancer cells exhibit increased glycolysis, and other metabolic alterations in tumors.[1][10] Stable isotope tracing helps to define fuel preferences and pathway engagement in tumors in vivo. | [1][10] |

| Neurobiology | Studying neuronal metabolism and the metabolic changes associated with neuroinflammatory and neurodegenerative diseases. | [1] |

| Drug Development | Assessing the metabolic effects of novel therapeutic agents on cellular pathways and identifying potential metabolic liabilities. | [1][11] |

Experimental Protocols

A generalized workflow for a ¹³C-glucose tracing experiment involves several key stages, from cell culture to data analysis. The specifics of the protocol should be optimized for the biological system under investigation.[1][4]

Cell Culture and Isotope Labeling

This protocol is adapted for adherent mammalian cells.

-

Cell Seeding: Seed cells in a standard culture medium at a density that will ensure they reach approximately 80% confluency at the time of the experiment.[1]

-

Preparation of Labeled Medium: Prepare the labeling medium by supplementing glucose-free medium with the desired partially labeled ¹³C-glucose (e.g., [1,2-¹³C₂]glucose) to the desired final concentration (e.g., 25 mM). Add other necessary supplements such as fetal bovine serum (FBS) and antibiotics.[1]

-

Medium Exchange: Once cells reach the target confluency, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.[1]

-

Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state. This timing is crucial and pathway-dependent: glycolysis typically reaches a steady state in about 10 minutes, the TCA cycle in approximately 2 hours, and nucleotides in about 24 hours.[3][12]

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.

-

Sample Collection: Collect the supernatant containing the polar metabolites for analysis.

Analytical Methods

The extracted metabolites are then analyzed to determine the extent and pattern of ¹³C-labeling.

-

Mass Spectrometry (MS): High-resolution MS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for separating and detecting labeled metabolites.[9][13][14] The mass spectrometer measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopologues (molecules that differ only in their isotopic composition).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique that can provide detailed information about the position of isotopes within a molecule.[9][15][16] This is particularly useful for distinguishing between positional isomers of labeled metabolites.

Data Analysis and Interpretation

-

Isotopologue Distribution Analysis: The raw data from MS or NMR analysis provides the relative abundance of different isotopologues for each metabolite.

-

Correction for Natural Isotope Abundance: It is essential to correct the measured isotopologue distributions for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N).[3]

-

Metabolic Flux Calculation: The corrected isotopologue distributions are then used in computational models to calculate the intracellular metabolic fluxes. This often involves fitting the experimental data to a metabolic network model.

Visualization of Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key metabolic pathways and experimental workflows relevant to partially labeled glucose tracing.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

- 8. Metabolic pathway analysis of tumors using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.northwestern.edu [cancer.northwestern.edu]

- 13. masspec.scripps.edu [masspec.scripps.edu]

- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography - Chemical Science (RSC Publishing) [pubs.rsc.org]

Unraveling Cellular Metabolism: A Technical Guide to 13C Isotopomer Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core concepts, experimental protocols, and data analysis workflows of 13C isotopomer analysis. This powerful technique offers unparalleled insights into cellular metabolism, making it an indispensable tool in biological research and pharmaceutical development. By tracing the fate of stable carbon isotopes through metabolic pathways, researchers can quantify reaction rates (fluxes), identify metabolic bottlenecks, and elucidate the mechanism of action of drugs.

Core Principles of 13C Isotopomer Analysis

The fundamental principle of 13C isotopomer analysis lies in replacing the naturally abundant carbon-12 (¹²C) isotope with the stable, heavier isotope, carbon-13 (¹³C), in a substrate molecule.[1] When cells are cultured in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), they take up and metabolize this labeled compound.[1] The ¹³C atoms are incorporated into downstream metabolites, creating isotopologues—molecules that differ only in their isotopic composition.[2]

The distribution of these isotopologues, known as the mass isotopologue distribution (MID), is a direct reflection of the activity of the metabolic pathways through which the labeled substrate has passed.[1] By measuring the MID of key metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can infer the relative rates of different metabolic reactions.[3] This quantitative analysis of metabolic fluxes is known as Metabolic Flux Analysis (MFA).[4]

A critical concept in these experiments is achieving a steady state. A metabolic steady state implies that the concentrations of intracellular metabolites and the rates of metabolic reactions are constant over time.[2] An isotopic steady state is reached when the fractional enrichment of ¹³C in the metabolites becomes stable.[2] While many experiments are designed to reach isotopic steady state, dynamic labeling experiments that track the change in isotopic enrichment over time can also provide valuable information about flux rates.[5]

Experimental Protocols

A successful 13C isotopomer analysis experiment requires meticulous planning and execution. The general workflow involves cell culturing with a labeled substrate, rapid quenching of metabolic activity, extraction of metabolites, and analysis by MS or NMR.

Cell Culturing with ¹³C-Labeled Substrates

This protocol provides a generalized procedure for steady-state ¹³C labeling of adherent mammalian cells.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction.[1]

-

Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by dissolving glucose-free DMEM powder in sterile water and supplementing it with the necessary components, replacing standard glucose with the desired ¹³C-labeled glucose (e.g., 25 mM [U-¹³C₆]-glucose). Add 10% dFBS.[1] The use of dialyzed FBS is crucial to minimize the presence of unlabeled small molecules.

-

Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[1]

-

Labeling: Aspirate the standard culture medium, wash the cells once with PBS, and then add the pre-warmed ¹³C-labeling medium.[1]

-

Incubation: Incubate the cells under standard conditions (37°C, 5% CO₂) for a period sufficient to achieve isotopic steady state, typically 24 hours.[1] This duration should be optimized for the specific cell line and experimental goals.

Metabolite Extraction for Mass Spectrometry

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels after harvesting.

Materials:

-

Ice-cold 0.9% NaCl solution (saline)

-

Ice-cold 80% methanol (LC-MS grade)

-

Liquid nitrogen

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium and wash the cells once with ice-cold saline to remove any remaining extracellular labeled substrate.[6]

-

Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.[6]

-

Cell Lysis and Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[1][7]

-

Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes to facilitate protein precipitation.[1]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet cell debris and precipitated proteins.[8]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) without heat.[8]

-

Storage: The dried metabolite extracts can be stored at -80°C until analysis.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for 13C isotopomer analysis due to its high sensitivity and resolution.[9] A common protocol involves the derivatization of amino acids to make them volatile for GC separation.

-

Hydrolysis: The portion of the cell pellet containing proteins is hydrolyzed in 6 M HCl at 100°C for 24 hours to release individual amino acids.

-

Derivatization: The dried amino acid hydrolysate is derivatized, for example, with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to create volatile derivatives.[10]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The different amino acid derivatives are separated by the gas chromatograph based on their boiling points and retention times. The eluting compounds are then ionized and their mass-to-charge ratio is detected by the mass spectrometer.[10] This provides the mass isotopologue distribution for each amino acid fragment.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis.[5] While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.[5] Both direct ¹³C NMR and indirect ¹H-[¹³C] NMR detection methods can be employed.[5] The choice of pulse sequence and detection method depends on factors such as the magnetic field strength and the specific metabolites of interest.[5]

Data Presentation

The primary quantitative output of a 13C labeling experiment is the Mass Isotopologue Distribution (MID). This data describes the fractional abundance of each isotopologue for a given metabolite.[1] It is crucial to correct the raw MS data for the natural abundance of ¹³C and other heavy isotopes.[11]

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate

This table shows hypothetical MID data for citrate from cells grown with [U-¹³C₆]-glucose. The distribution reveals how many carbons from glucose have been incorporated into the citrate pool.

| Mass Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Drug-Treated) |

| M+0 (Unlabeled) | 0.10 | 0.25 |

| M+1 | 0.05 | 0.10 |

| M+2 | 0.40 | 0.50 |

| M+3 | 0.15 | 0.08 |

| M+4 | 0.25 | 0.05 |

| M+5 | 0.04 | 0.01 |

| M+6 | 0.01 | 0.01 |

M+n represents the isotopologue with 'n' ¹³C atoms.

Table 2: Example Metabolic Flux Data

This table shows hypothetical flux rates for key reactions in central carbon metabolism, calculated from MID data. Fluxes are often normalized to the glucose uptake rate.

| Reaction / Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 80 | -20% |

| Pentose Phosphate Pathway | 10 | 25 | +150% |

| Pyruvate Dehydrogenase (PDH) | 90 | 50 | -44% |

| Pyruvate Carboxylase (Anaplerosis) | 5 | 20 | +300% |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Caption: Simplified overview of central carbon metabolism pathways.

Caption: Logical workflow for computational data analysis in ¹³C-MFA.

Data Analysis and Interpretation

The analysis of 13C isotopomer data is a computational process that integrates the experimental MID data with a metabolic network model.[12] This model includes the stoichiometry of the biochemical reactions and the atom transitions for each reaction.[12]

The core of the analysis is an iterative optimization algorithm that seeks to find the set of metabolic fluxes that best explains the experimentally measured MID data.[3] This is typically achieved through a least-squares regression approach, where the difference between the measured and the simulated MIDs is minimized.[12]

Following flux estimation, a statistical analysis is performed to assess the quality of the results.[4] A goodness-of-fit test, such as the chi-square test, is used to determine if the calculated fluxes are statistically consistent with the experimental data.[4] Furthermore, confidence intervals are calculated for each flux to provide a measure of the precision of the estimate.[13] Wide confidence intervals may indicate that a particular flux is not well-resolved by the available data.[4]

Applications in Drug Development

13C isotopomer analysis is a powerful tool in pharmaceutical research and development. It can be applied to:

-

Target Identification and Validation: By revealing metabolic pathways that are essential for disease progression, such as in cancer, this technique can help identify novel drug targets.[1]

-

Mechanism of Action Studies: Researchers can use 13C tracers to understand how a drug candidate alters metabolic fluxes, thereby elucidating its mechanism of action.[1] For example, it can confirm on-target effects and reveal off-target metabolic consequences.

-

Biomarker Discovery: Changes in metabolic fluxes in response to drug treatment can serve as biomarkers for drug efficacy or patient stratification.

-

Toxicity Studies: Understanding how a drug affects the metabolism of healthy tissues can provide insights into potential toxicities.[14]

By providing a quantitative and dynamic view of cellular metabolism, 13C isotopomer analysis empowers researchers to gain a deeper understanding of biology and to accelerate the development of new and effective therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolite extraction for mass spectrometry [bio-protocol.org]

- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. southalabama.edu [southalabama.edu]

- 9. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Internal Metabolite Extraction for Targeted and Untargeted Metabolomics Using Ultrahigh Resolution Mass Spe... [protocols.io]

D-Glucose-13C3-1: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information on the safe handling, storage, and disposal of D-Glucose-13C3-1, a stable isotope-labeled compound crucial for metabolic research. The information is compiled from various safety data sheets and research protocols to ensure a comprehensive overview for laboratory personnel.

Chemical and Physical Properties

This compound is a form of D-Glucose where three carbon atoms in the glucose molecule are replaced with the stable isotope carbon-13 (¹³C). This labeling allows researchers to trace the metabolic fate of glucose in biological systems.

| Property | Value | Reference |

| Chemical Formula | ¹³C₃C₃H₁₂O₆ | [1] |

| Molecular Weight | 183.13 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 150-152 °C | [1] |

| Solubility | Soluble in water. | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P273: Avoid release to the environment.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P330: Rinse mouth.[3]

-

P391: Collect spillage.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

While stable isotope labeling does not significantly alter the chemical reactivity compared to the unlabeled compound, it is essential to handle this compound with the same precautions as any other laboratory chemical.

Toxicological Information

The toxicological properties of this compound have not been as extensively studied as its unlabeled counterpart. However, the isotopic labeling is not expected to significantly alter its toxicological profile. The acute toxicity data for D-(+)-Glucose is provided as a reference.

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 25,800 mg/kg |

| Intraperitoneal LD50 | Mouse | 18,000 mg/kg |

It is important to note that while D-Glucose has low acute toxicity, chronic exposure to high concentrations may have health effects.

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician if symptoms persist.

-

After skin contact: Wash off with soap and plenty of water.

-

After eye contact: Flush eyes with water as a precaution.

-

After swallowing: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

Handling:

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Normal measures for preventive fire protection.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store at room temperature.[4]

Experimental Protocols

This compound is a key tracer in metabolic flux analysis (MFA) studies. Below is a generalized protocol for its use in cell culture.

Objective: To trace the metabolic fate of glucose through glycolysis and the TCA cycle in cultured mammalian cells.

Materials:

-

This compound

-

Glucose-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Cultured mammalian cells

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

-

Metabolite extraction solution (e.g., 80% methanol, -80°C)

-

LC-MS or GC-MS for metabolite analysis

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment.

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired concentration (typically matching the glucose concentration of standard media, e.g., 10 mM) and dFBS.

-